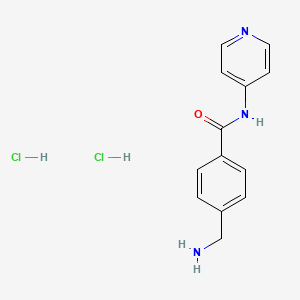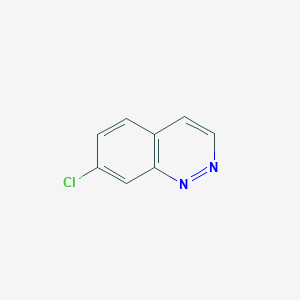
1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Übersicht
Beschreibung
1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a nitro group at the 6th position and an ethanone group at the 1st position of the dihydroisoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the nitration of 3,4-dihydroisoquinoline followed by the introduction of the ethanone group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent step involves the acylation of the nitro-substituted dihydroisoquinoline using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Reduction: 1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Oxidation: 1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanoic acid.
Wissenschaftliche Forschungsanwendungen
1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving nitro and amino groups.
Industry: Used in the production of dyes, pigments, and other fine chemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 2-Boc-6-nitro-3,4-dihydro-1H-isoquinoline
Comparison: 1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the nitro group at the 6th position is a common feature among these compounds, but the variation in substituents at other positions leads to differences in their chemical behavior and applications.
Eigenschaften
IUPAC Name |
1-(6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(14)12-5-4-9-6-11(13(15)16)3-2-10(9)7-12/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDCKHDYPOBYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222749 | |
| Record name | 1-(3,4-Dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174648-97-6 | |
| Record name | 1-(3,4-Dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174648-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene-7-acetonitrile](/img/structure/B3245991.png)




![N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide](/img/structure/B3246017.png)



![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3246044.png)


![2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B3246074.png)
![Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246088.png)
